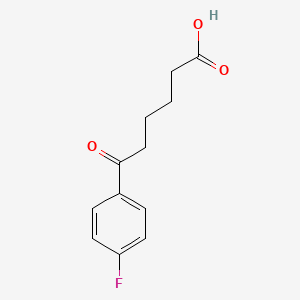

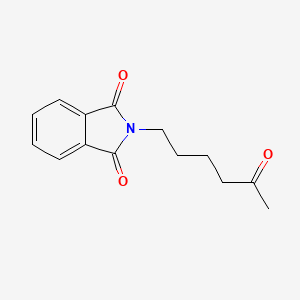

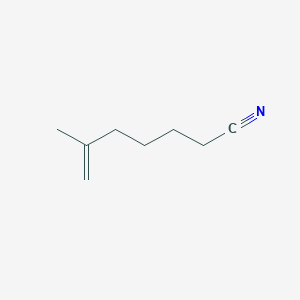

![molecular formula C6H5N3S B1315146 1H-Imidazo[4,5-C]pyridine-2(3H)-thione CAS No. 7239-81-8](/img/structure/B1315146.png)

1H-Imidazo[4,5-C]pyridine-2(3H)-thione

Descripción general

Descripción

1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a type of imidazo[4,5-b]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[4,5-b]pyridines have been used in medicinal chemistry due to their potent biological activities .

Synthesis Analysis

The synthesis of 5H-imidazo[4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The structure of imidazo[4,5-b]pyridines is highly stable, where the presence of an intramolecular hydrogen bond (IHB) seems to have a crucial role in the stability of luminescence . The –NH– group of imidazo-pyridine formed H-bond with Asp1526, while both hydroxyls of catechol formed H-bond with Asp1279 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their structure. For instance, the relatively large Stokes Shift observed for B2 (around 175 nm) may be attributed to the stability of the B2 geometry and the strength of its IHB .Aplicaciones Científicas De Investigación

Pharmaceuticals: Anti-Cancer Agents

This compound shows promise in the pharmaceutical field, particularly as an anti-cancer agent. Its structural features may allow it to interact with specific biological targets involved in cancer progression, making it a potential candidate for drug development .

Materials Science: Optoelectronic Devices

In materials science, derivatives of imidazo[4,5-c]pyridine are used in optoelectronic devices due to their luminescent properties. This compound could be utilized in creating components that emit or modulate light .

Sensors: Chemical Detection

The unique structure of this compound may lend itself to sensing applications, where it could be used to detect the presence of various chemicals or biological markers .

Imaging: Confocal Microscopy Emitters

Imidazo[4,5-c]pyridine derivatives serve as emitters for confocal microscopy and imaging. This compound could enhance imaging techniques by providing better contrast or specificity .

Enzyme Inhibition: c-Met Kinase Inhibitors

It has been explored as a scaffold for developing novel c-Met kinase inhibitors, which are important in cancer treatment due to their role in cell growth and differentiation .

Antimicrobial Applications

Research suggests that imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties. This compound could contribute to new treatments against resistant bacterial strains .

Mecanismo De Acción

Target of Action

Imidazo[4,5-c]pyridine derivatives are known to interact with various targets, including gaba a receptors , c-Met kinase , and IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Mode of Action

For instance, they can act as positive allosteric modulators of GABA A receptors , or inhibit c-Met kinase .

Biochemical Pathways

Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-c]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-c]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

The reaction of 1-methyl-1h-imidazol-4-amine with fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds, is known to be a method for the synthesis of imidazo[4,5-c]pyridine derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCARFFIFMQUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504291 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-C]pyridine-2(3H)-thione | |

CAS RN |

7239-81-8 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

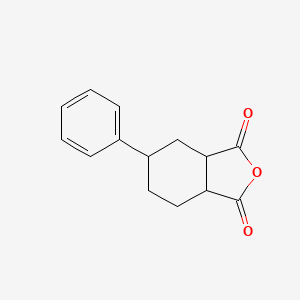

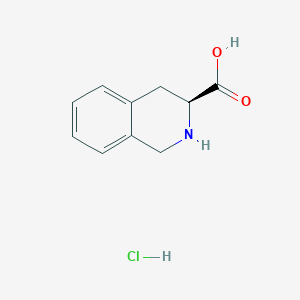

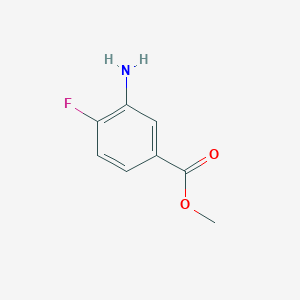

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)